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Abstract
AN2718, commercially known as crisaborole (brand name Eucrisa®), is a non-steroidal topical

medication approved for the treatment of mild-to-moderate atopic dermatitis. Developed by

Anacor Pharmaceuticals and later acquired by Pfizer, this small molecule represents a novel

class of boron-containing phosphodiesterase 4 (PDE4) inhibitors. This technical guide provides

an in-depth overview of the discovery, development, mechanism of action, and key preclinical

and clinical data of AN2718. Detailed experimental methodologies, quantitative data

summaries, and pathway diagrams are presented to offer a comprehensive resource for

researchers and drug development professionals.

Introduction: The Emergence of a Novel
Benzoxaborole
The journey of AN2718 began at Anacor Pharmaceuticals, a biopharmaceutical company

focused on leveraging its boron chemistry platform to discover and develop new therapeutics.

[1][2] The primary goal was to create a topical anti-inflammatory agent with a favorable safety

profile, suitable for chronic use in inflammatory skin diseases like atopic dermatitis and

psoriasis.[1] This led to the exploration of benzoxaboroles, a class of compounds containing a

boron atom within a heterocyclic ring system.
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In 2016, Pfizer acquired Anacor Pharmaceuticals for approximately $5.2 billion, gaining access

to crisaborole, which was then under review by the U.S. Food and Drug Administration (FDA).

[3] Crisaborole received its first FDA approval in December 2016 for the treatment of mild-to-

moderate atopic dermatitis in patients two years of age and older.[4]

Mechanism of Action
AN2718 exhibits a dual mechanism of action, functioning as both an anti-inflammatory agent

and an antifungal compound.

Anti-Inflammatory Action: PDE4 Inhibition
The primary mechanism of action for AN2718 in atopic dermatitis is the inhibition of

phosphodiesterase 4 (PDE4).[5][6] PDE4 is an enzyme that degrades cyclic adenosine

monophosphate (cAMP), a key second messenger involved in regulating inflammatory

responses.[5] By inhibiting PDE4, crisaborole leads to an increase in intracellular cAMP levels.

[7][8] This elevation in cAMP is thought to downregulate the production of pro-inflammatory

cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-10, IL-

12, IL-23), and interferon-gamma (IFN-γ), thereby reducing the inflammatory cascade

characteristic of atopic dermatitis.[7][9][10]
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Figure 1: AN2718 (Crisaborole) Mechanism of Action via PDE4 Inhibition.
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Antifungal Action: Leucyl-tRNA Synthetase Inhibition
In addition to its anti-inflammatory properties, AN2718 was also investigated for its antifungal

activity, particularly for the treatment of tinea pedis.[11] Its antifungal mechanism involves the

inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.

[11][12] AN2718 forms an adduct with the terminal adenosine of tRNA(Leu) within the editing

site of the LeuRS enzyme. This trapping of tRNA prevents the catalytic cycle, thereby halting

protein synthesis and inhibiting fungal growth.[13]
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Figure 2: AN2718 Antifungal Mechanism of Action via LeuRS Inhibition.

Quantitative Preclinical Data
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Table 1: In Vitro Anti-inflammatory and Antifungal
Activity of AN2718

Assay Target
Cell/Enzyme
Source

IC50 / MIC90 Reference

Anti-

inflammatory

PDE4 Inhibition PDE4B
Human

recombinant
77 nM [1]

TNF-α Release Human PBMCs
Lipopolysacchari

de-stimulated
190 nM [14]

IL-1β Release Human PBMCs
Lipopolysacchari

de-stimulated
500 nM [14]

IL-6 Release Human PBMCs
Lipopolysacchari

de-stimulated
210 nM [14]

Antifungal

Enzyme

Inhibition

Cytoplasmic

LeuRS
Candida albicans 4.2 µM [11]

Enzyme

Inhibition

Cytoplasmic

LeuRS

Aspergillus

fumigatus
2.0 µM [11]

Fungal Growth Candida albicans (n=100) 1 µg/mL [11]

Fungal Growth Candida glabrata (n=100) 0.25 µg/mL [11]

Fungal Growth
Trichophyton

mentagrophytes
(n=100) 1 µg/mL [11]

Fungal Growth
Trichophyton

rubrum
(n=100) 0.5 µg/mL [11]

Key Experimental Protocols
PDE4 Inhibition Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.benchchem.com/product/b1667275?utm_src=pdf-body
https://www.mdpi.com/1422-0067/24/14/11518
https://pmc.ncbi.nlm.nih.gov/articles/PMC7125059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7125059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7125059/
https://patents.google.com/patent/US10329311B1/en
https://patents.google.com/patent/US10329311B1/en
https://patents.google.com/patent/US10329311B1/en
https://patents.google.com/patent/US10329311B1/en
https://patents.google.com/patent/US10329311B1/en
https://patents.google.com/patent/US10329311B1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A detailed protocol for determining the PDE4 inhibitory activity of AN2718 would typically

involve the following steps:

Enzyme and Substrate Preparation: Recombinant human PDE4B is used as the enzyme

source. The substrate, cAMP, is radiolabeled (e.g., with tritium, ³H) for detection.

Reaction Mixture: The assay is performed in a multi-well plate format. Each well contains the

PDE4B enzyme, a buffer solution (e.g., Tris-HCl), magnesium chloride (as a cofactor), and

varying concentrations of the test compound (AN2718).

Initiation and Incubation: The reaction is initiated by the addition of [³H]cAMP. The plate is

then incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for

enzymatic activity.

Termination: The reaction is terminated by the addition of a stop solution, often containing a

mixture of unlabeled cAMP and 5'-AMP, and by heat inactivation.

Separation of Product: The product of the reaction, [³H]5'-AMP, is separated from the

unreacted [³H]cAMP. This is commonly achieved using anion-exchange chromatography or

by snake venom nucleotidase treatment followed by precipitation.

Quantification: The amount of [³H]5'-AMP is quantified using a scintillation counter.

Data Analysis: The percentage of inhibition at each concentration of AN2718 is calculated

relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to

a dose-response curve.

Cytokine Release Assay
The protocol for measuring the inhibition of cytokine release by AN2718 in human peripheral

blood mononuclear cells (PBMCs) generally follows these steps:

PBMC Isolation: PBMCs are isolated from whole blood of healthy donors using density

gradient centrifugation (e.g., with Ficoll-Paque).

Cell Culture and Treatment: The isolated PBMCs are cultured in a suitable medium (e.g.,

RPMI-1640) in multi-well plates. The cells are pre-incubated with various concentrations of
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AN2718 for a defined period.

Stimulation: The cells are then stimulated with a pro-inflammatory agent, typically

lipopolysaccharide (LPS), to induce cytokine production.

Incubation: The plates are incubated for a specific duration (e.g., 18-24 hours) to allow for

cytokine synthesis and release into the culture supernatant.

Supernatant Collection: After incubation, the cell culture supernatants are collected.

Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the

supernatants is measured using a sensitive immunoassay, most commonly an Enzyme-

Linked Immunosorbent Assay (ELISA).

Data Analysis: The percentage of inhibition of cytokine release at each AN2718
concentration is calculated compared to the stimulated control (LPS alone). The IC50 value

is determined from the resulting dose-response curve.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
The inhibitory activity of AN2718 against fungal LeuRS is determined by measuring the

inhibition of leucine incorporation into tRNA, with a protocol as follows:

Enzyme and Substrate Preparation: Recombinant fungal LeuRS (e.g., from Candida

albicans) is expressed and purified. The substrates include L-leucine (often radiolabeled,

e.g., with ¹⁴C), ATP, and a source of total tRNA (e.g., from baker's yeast).

Reaction Mixture: The assay is conducted in a reaction buffer containing the LeuRS enzyme,

ATP, magnesium chloride, and varying concentrations of AN2718.

Initiation and Incubation: The reaction is initiated by the addition of [¹⁴C]L-leucine and tRNA.

The mixture is incubated at a controlled temperature (e.g., 37°C) for a set time.

Precipitation and Washing: The reaction is stopped, and the macromolecules (including the

charged tRNA) are precipitated by the addition of cold trichloroacetic acid (TCA). The

precipitate is then collected on a filter membrane and washed multiple times with cold TCA

and ethanol to remove unincorporated [¹⁴C]L-leucine.
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Quantification: The radioactivity retained on the filter, representing the amount of [¹⁴C]leucyl-

tRNA formed, is measured using a scintillation counter.

Data Analysis: The percentage of inhibition of LeuRS activity is calculated for each AN2718
concentration relative to a control without the inhibitor. The IC50 value is then derived from

the dose-response curve.

Clinical Development and Efficacy
AN2718 (crisaborole) underwent a comprehensive clinical development program, culminating

in its approval for atopic dermatitis.
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Figure 3: AN2718 (Crisaborole) Clinical Development Workflow.
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Phase 3 Pivotal Trials: AD-301 and AD-302
The efficacy and safety of crisaborole ointment, 2%, were established in two large, identical,

multicenter, double-blind, vehicle-controlled Phase 3 studies (AD-301 and AD-302).[15][16]

Study Design: Patients aged 2 years and older with mild-to-moderate atopic dermatitis were

randomized in a 2:1 ratio to receive either crisaborole ointment 2% or vehicle ointment twice

daily for 28 days.[16][17]

Primary Efficacy Endpoint: The primary endpoint was the proportion of patients achieving an

Investigator's Static Global Assessment (ISGA) score of "clear" (0) or "almost clear" (1) with

at least a 2-grade improvement from baseline at day 29.[16][17]

Table 2: Efficacy Results from Phase 3 Trials (AD-301 &
AD-302) at Day 29

Endpoint Study
Crisaborole
2% (n)

Vehicle (n) p-value Reference

ISGA

Success

(Clear or

Almost Clear

with ≥2-grade

improvement)

AD-301 32.8% (503) 25.4% (256) 0.038 [16]

AD-302 31.4% (513) 18.0% (250) <0.001 [16]

Pruritus

Improvement

(Median time

to

improvement

in days)

AD-301 5.0 10.0 0.0003 [16]

AD-302 6.0 9.0 0.0087 [16]

Safety and Tolerability
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Across the Phase 3 trials, crisaborole was well-tolerated. The most common treatment-related

adverse event was application site pain (including burning or stinging), which was generally

mild to moderate in severity.[15]

Pharmacokinetics
A maximal-use systemic exposure (MUSE) study was conducted in pediatric patients (ages 2 to

17) with mild-to-moderate atopic dermatitis involving a large body surface area.[18][19]

Study Design: Crisaborole ointment, 2% was applied twice daily for 28 days to patients with

extensive atopic dermatitis.[18]

Results: The study demonstrated that systemic exposure to crisaborole and its metabolites

was low.[18][19] Steady-state plasma concentrations were reached by day 8.[17]

Table 3: Pharmacokinetic Parameters of Crisaborole
(Day 8) in Pediatric Patients

Parameter Value (Mean ± SD) Reference

Cmax (ng/mL) 127 ± 196 [17]

AUC0-12 (ng·h/mL) 949 ± 1240 [17]

Chemical Synthesis
The synthesis of crisaborole has been described through various routes. A common approach

involves a multi-step process starting from commercially available materials.
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Figure 4: A Generalized Synthetic Pathway for Crisaborole.
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A key step in the synthesis is the introduction of the boron-containing benzoxaborole ring

system. This is often achieved through a lithium-halogen exchange followed by reaction with a

borate ester and subsequent cyclization.[20][21]

Structure-Activity Relationship (SAR)
The development of AN2718 was guided by structure-activity relationship studies of a series of

benzoxaborole analogs. These studies aimed to optimize the PDE4 inhibitory potency and anti-

inflammatory activity. Key findings from SAR studies on benzoxaboroles as PDE4 inhibitors

include:

The presence of the benzoxaborole core is crucial for activity.

The nature and position of substituents on the phenoxy ring significantly influence potency.

Electron-withdrawing groups, such as the cyano group in crisaborole, were found to enhance

activity.[1]

Modifications to the benzoxaborole ring system can modulate both potency and selectivity.

Conclusion
AN2718 (crisaborole) represents a successful example of rational drug design, leveraging a

novel boron-based chemical scaffold to address an unmet need in the treatment of atopic

dermatitis. Its journey from discovery at Anacor Pharmaceuticals to its place in Pfizer's portfolio

highlights the dynamic nature of the pharmaceutical industry. The dual mechanism of action,

targeting both inflammation via PDE4 inhibition and fungal growth through LeuRS inhibition,

underscores the versatility of the benzoxaborole platform. The comprehensive preclinical and

clinical data demonstrate a favorable efficacy and safety profile for the topical treatment of mild-

to-moderate atopic dermatitis. This technical guide provides a detailed overview of the key

scientific and developmental milestones of AN2718, serving as a valuable resource for the

scientific community.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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